molecular formula C11H10O2 B072836 Cyclopentadienebenzoquinone CAS No. 1200-89-1

Cyclopentadienebenzoquinone

Cat. No. B072836
CAS RN: 1200-89-1
M. Wt: 174.2 g/mol
InChI Key: FQLRTGXTYFCECH-UHFFFAOYSA-N
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Description

Introduction Cyclopentadienebenzoquinone is a chemical compound studied for various chemical properties and reactions. Although there is no direct research on Cyclopentadienebenzoquinone, we can infer its properties and synthesis methods from related compounds.

Synthesis Analysis The synthesis of cyclopentadiene derivatives involves formal cycloaddition reactions, metal-free cascade reactions, and annulations with arynes, as seen in the synthesis of carbazolequinones, which could share similarities with the synthesis pathways of Cyclopentadienebenzoquinone derivatives (Guo et al., 2016).

Molecular Structure Analysis Extended quinone derivatives, like the cyclopent[fg]acenaphthylene-1,2-bis(p-quinone methides), show non-planar structures with bond alternation along the molecular periphery, suggesting that Cyclopentadienebenzoquinone might exhibit similar structural features (Kurata et al., 2005).

Chemical Reactions and Properties The chemical reactivity of Cyclopentadienebenzoquinone could be inferred from related compounds like benzoquinones, which undergo various reactions such as [3+2] cycloadditions and base-induced ring transformations. These reactions often result in the formation of novel compounds and are utilized in synthesizing bioactive molecules (Inoue et al., 1992).

Scientific Research Applications

  • Methods of Application or Experimental Procedures : The Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone were explored in water . This method yielded 83–97% product, higher than the results reported in water with a catalyst or cetrimonium bromide (CTAB) micelles .

  • Results or Outcomes : The novel adduct 10 was synthesized and further used to synthesize the bi-cage hydrocarbon 4,4′-spirobi[pentacyclo[5.4.0.02,6.03,10.05,9]undecane], which has a high density (1.2663 g cm −3) and a high volumetric heat of combustion (53.353 MJ L −1) . Four novel bi-cage hydrocarbon compounds were synthesized in water using this method starting from 2,2′-bi(p-benzoquinone) and cyclopentadiene analogs .

Safety And Hazards

Cyclopentadiene, a related compound, is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the study of Cyclopentadienebenzoquinone could involve further exploration of Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone in water to improve the adduct yields . Additionally, more research could be conducted to develop structure–function relationships between material properties and biological performance .

properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2
Source PubChem
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InChI Key

FQLRTGXTYFCECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00871833
Record name 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-
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Molecular Weight

174.20 g/mol
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Product Name

Cyclopentadienebenzoquinone

CAS RN

1200-89-1, 51175-59-8
Record name 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
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Record name tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione
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